Cas no 2224287-91-4 (n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide)

N-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide is a bicyclic acrylamide derivative characterized by its unique oxabicyclo[4.2.0]octane scaffold. This structure imparts enhanced rigidity and reactivity, making it a valuable intermediate in organic synthesis, particularly for polymer chemistry and crosslinking applications. The presence of the prop-2-enamide (acrylamide) group allows for efficient radical polymerization, enabling the formation of high-performance polymeric materials with tailored properties. Its bicyclic framework contributes to improved thermal and chemical stability, while the oxa-bridge introduces polarity, enhancing solubility in polar solvents. This compound is of interest in advanced material science and pharmaceutical research due to its structural versatility and potential for functionalization.
n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide structure
2224287-91-4 structure
商品名:n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
CAS番号:2224287-91-4
MF:C10H15NO2
メガワット:181.231602907181
CID:5771025
PubChem ID:132396302

n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide 化学的及び物理的性質

名前と識別子

    • AKOS034007091
    • n-{2-oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
    • EN300-6702051
    • 2224287-91-4
    • n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
    • インチ: 1S/C10H15NO2/c1-2-10(12)11-8-6-9-7(8)4-3-5-13-9/h2,7-9H,1,3-6H2,(H,11,12)
    • InChIKey: DFCSUAIBSRKTOV-UHFFFAOYSA-N
    • ほほえんだ: O1CCCC2C(CC12)NC(C=C)=O

計算された属性

  • せいみつぶんしりょう: 181.110278721g/mol
  • どういたいしつりょう: 181.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6702051-0.05g
N-{2-oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
2224287-91-4 95.0%
0.05g
$768.0 2025-03-13
Enamine
EN300-6702051-0.5g
N-{2-oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
2224287-91-4 95.0%
0.5g
$877.0 2025-03-13
Enamine
EN300-6702051-0.1g
N-{2-oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
2224287-91-4 95.0%
0.1g
$804.0 2025-03-13
Enamine
EN300-6702051-5.0g
N-{2-oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
2224287-91-4 95.0%
5.0g
$2650.0 2025-03-13
Enamine
EN300-6702051-2.5g
N-{2-oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
2224287-91-4 95.0%
2.5g
$1791.0 2025-03-13
Enamine
EN300-6702051-0.25g
N-{2-oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
2224287-91-4 95.0%
0.25g
$840.0 2025-03-13
Enamine
EN300-6702051-1.0g
N-{2-oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
2224287-91-4 95.0%
1.0g
$914.0 2025-03-13
Enamine
EN300-6702051-10.0g
N-{2-oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide
2224287-91-4 95.0%
10.0g
$3929.0 2025-03-13

n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide 関連文献

Related Articles

n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamideに関する追加情報

Introduction to N-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide (CAS No. 2224287-91-4)

N-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2224287-91-4, belongs to a class of molecules that feature a bicyclic oxo group, which is a key structural motif in many bioactive natural products and synthetic drugs.

The bicyclic core of N-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide contributes to its distinct conformational flexibility, making it a promising scaffold for drug design. The presence of the oxo group in the bicyclic system not only influences the electronic properties of the molecule but also plays a crucial role in its interactions with biological targets. This structural feature has been extensively studied in recent years, particularly in the context of developing novel therapeutic agents.

In recent years, there has been a surge in research focused on the development of new molecular entities with enhanced pharmacological profiles. N-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide has emerged as a compound of interest due to its potential to modulate various biological pathways. Its structural framework suggests that it may exhibit properties such as inhibitory activity against specific enzymes or receptors, which are critical for treating a range of diseases.

The synthesis of N-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide presents unique challenges due to the complexity of the bicyclic system. However, advances in synthetic methodologies have made it possible to access such molecules with increasing efficiency and precision. The development of novel catalytic systems and asymmetric synthesis techniques has been instrumental in facilitating the construction of this compound and its derivatives.

One of the most compelling aspects of N-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide is its potential application in medicinal chemistry. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in inflammation, pain, and neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit significant therapeutic potential, particularly when optimized for specific biological activities.

The pharmacokinetic properties of N-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide are also of great interest. The bicyclic structure can influence how the molecule is metabolized and distributed within the body, which are critical factors for determining its efficacy and safety profile. Understanding these properties is essential for designing clinical trials and optimizing dosing regimens.

In conclusion, N-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide (CAS No. 2224287-91-4) represents an exciting area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further investigation and development into novel therapeutic agents.

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